- Synthesis of Flavonols via Pyrrolidine Catalysis: Origins of the Selectivity for Flavonol versus Aurone, Journal of Organic Chemistry, 2020, 85(20), 13160-13176
Cas no 93176-00-2 (3-Hydroxy-6-methoxyflavone)
3-Hydroxy-6-methoxyflavone Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-6-methoxyflavone
- 3-hydroxy-6-methoxy-2-phenylchromen-4-one
- 6-Methoxyflavonol
- METHOXYFLAVONOL, 6-(RG)
- 3-hydroxy-6-methoxy-2-phenyl-4h-chromen-4-on
- 3-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
- 3-Hydroxy-6-methoxy-2-phenyl-chromen-4-on
- 3-hydroxy-6-methoxy-2-phenyl-chromen-4-one
- Q63398311
- 3-HYDROXY-6-METHOXY-2-PHENYL-4H-1-BENZOPYRAN-4-ONE
- MEGxp0_001707
- OGURJSOPVFCIOO-UHFFFAOYSA-N
- Y2008
- ST50309348
- 4H-1-Benzopyran-4-one, 3-hydroxy
- 3-Hydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (ACI)
- AF 12
- 3-Hydroxy-6-methoxyflavanone
- AKOS025146309
- ACon1_000011
- H1522
- MFCD00017639
- BRD-K90139951-001-01-9
- CHEMBL539131
- NS00116241
- T73078
- NCGC00168876-01
- CS-0148626
- XH161917
- DTXSID10350947
- 93176-00-2
- SCHEMBL2121813
- 4H-1-Benzopyran-4-one, 3-hydroxy-6-methoxy-2-phenyl-
- TS-10135
- AR-683/43306460
- HY-N8571
- DB-057377
- 3-Hydroxy-6-methoxyflavone
-
- MDL: MFCD00017639
- Inchi: 1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3
- InChI Key: OGURJSOPVFCIOO-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=C(C=2)OC)OC(C2C=CC=CC=2)=C1O
Computed Properties
- Exact Mass: 268.07400
- Monoisotopic Mass: 268.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.4
- Topological Polar Surface Area: 55.8
Experimental Properties
- Color/Form: solid
- Density: 1.353
- Melting Point: 206.0 to 210.0 deg-C
- Boiling Point: 446.6°Cat760mmHg
- Flash Point: 169.4°C
- Refractive Index: 1.651
- PSA: 59.67000
- LogP: 3.17420
- λmax: 330(CHCl3)(lit.)
- Solubility: Not determined
3-Hydroxy-6-methoxyflavone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Hydroxy-6-methoxyflavone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H973098-50mg |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H973098-100mg |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | H973098-500mg |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 500mg |
$ 210.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1522-5g |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 98.0%(GC) | 5g |
¥2410.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1522-1g |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 98.0%(GC) | 1g |
¥535.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862319-1g |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | ≥98%(GC) | 1g |
¥457.20 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862319-250mg |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | ≥98%(GC) | 250mg |
¥232.00 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27140-100mg |
3-hydroxy-6-methoxy-2-phenylchromen-4-one |
93176-00-2 | ,HPLC≥95% | 100mg |
¥658.0 | 2023-09-07 | |
| abcr | AB205724-1g |
3-Hydroxy-6-methoxyflavone, 97%; . |
93176-00-2 | 97% | 1g |
€84.90 | 2025-04-15 | |
| abcr | AB205724-5g |
3-Hydroxy-6-methoxyflavone, 97%; . |
93176-00-2 | 97% | 5g |
€314.50 | 2025-04-15 |
3-Hydroxy-6-methoxyflavone Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
Production Method 2
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 5 h, rt
- Convenient "on-water" one-pot, synthesis of flavonols catalyzed by LiOH.H2O- and H2O2-mediated oxidation, Research on Chemical Intermediates, 2023, 49(3), 901-915
Production Method 3
- Exploring the anti-breast cancer potential of flavonoid analogs, RSC Advances, 2016, 6(82), 79166-79179
Production Method 4
- A novel synthesis of 6-methoxy and 7-methoxy flavonols, Heterocycles, 1984, 22(9), 1943-6
Production Method 5
- Method for the synthesis of C-arylation product of benzopyranones and 1,4-pyranones, India, , ,
Production Method 6
- Hydroxyl directed C-arylation: synthesis of 3-hydroxyflavones and 2-phenyl-3-hydroxy pyran-4-ones under transition-metal free conditions, Organic & Biomolecular Chemistry, 2018, 16(3), 444-451
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Discovery of a Prenylated Flavonol Derivative as a Pin1 Inhibitor to Suppress Hepatocellular Carcinoma by Modulating MicroRNA Biogenesis, Chemistry - An Asian Journal, 2019, 14(1), 130-134
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water ; 0 °C; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
- Ruthenium(II)-Catalyzed Synthesis of Spirobenzofuranones by a Decarbonylative Annulation Reaction, Angewandte Chemie, 2018, 57(2), 456-460
3-Hydroxy-6-methoxyflavone Raw materials
- Phenylhydrazine Hydrochloride (1:1)
- 2-Hydroxy-5-methoxyacetophenone
- Benzaldehyde
- 6-Methoxy-2-phenyl-2,3-dihydrochromen-4-one
- 2-Propen-1-one, 1-(2-hydroxy-5-methoxyphenyl)-3-phenyl-
- 4H-1-Benzopyran-4-one, 3-hydroxy-6-methoxy-
3-Hydroxy-6-methoxyflavone Preparation Products
3-Hydroxy-6-methoxyflavone Suppliers
3-Hydroxy-6-methoxyflavone Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-Hydroxy-6-methoxyflavone
3-Hydroxy-6-methoxyflavone (CAS No. 93176-00-2): A Comprehensive Overview
3-Hydroxy-6-methoxyflavone, with the chemical formula C15H10O6, is a naturally occurring flavonoid compound that has garnered significant attention in the field of pharmaceutical and biomedical research. This compound, identified by its unique CAS number 93176-00-2, is a derivative of flavone, characterized by the presence of hydroxyl and methoxy functional groups. Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities and potential therapeutic applications.
The structural features of 3-Hydroxy-6-methoxyflavone contribute to its remarkable pharmacological properties. The hydroxyl group at the 3-position and the methoxy group at the 6-position enhance its reactivity and interaction with various biological targets. This molecular configuration allows it to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The compound's ability to modulate multiple signaling pathways makes it a promising candidate for drug development.
Recent studies have highlighted the therapeutic potential of 3-Hydroxy-6-methoxyflavone in various disease models. Research indicates that this flavonoid possesses potent antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer. By mitigating oxidative damage, 3-Hydroxy-6-methoxyflavone may help in preventing or alleviating these conditions.
In addition to its antioxidant activity, 3-Hydroxy-6-methoxyflavone has demonstrated significant anti-inflammatory effects. Chronic inflammation is a key factor in the development of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Studies have shown that this flavonoid can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By suppressing inflammation, 3-Hydroxy-6-methoxyflavone may offer therapeutic benefits in managing inflammatory diseases.
The anticancer potential of 3-Hydroxy-6-methoxyflavone has also been extensively studied. Preclinical research suggests that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. It achieves this by interfering with critical cellular processes such as DNA replication, cell cycle progression, and angiogenesis (the formation of new blood vessels). Furthermore, 3-Hydroxy-6-methoxyflavone has been shown to modulate signaling pathways involved in cancer development, such as the PI3K/Akt and MAPK pathways.
One of the most intriguing aspects of 3-Hydroxy-6-methoxyflavone is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that separates the circulating blood from the brain extracellular fluid in the central nervous system. Its selective permeability ensures that only certain substances can enter the brain, protecting it from potentially harmful molecules. The ability of 3-Hydroxy-6-methoxyflavone to cross this barrier opens up possibilities for its use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Recent advancements in drug delivery systems have enhanced the bioavailability and targeted delivery of 3-Hydroxy-6-methoxyflavone. Nanotechnology-based formulations, such as polymeric nanoparticles and liposomes, have been developed to improve its solubility and stability while ensuring targeted delivery to specific tissues or organs. These innovations hold promise for optimizing the therapeutic efficacy of 3-Hydroxy-6-methoxyflavone in clinical settings.
The safety profile of 3-Hydroxy-6-methoxyflavone is another critical aspect that has been thoroughly evaluated. Multiple preclinical studies have demonstrated its low toxicity profile when administered at therapeutic doses. However, further clinical trials are needed to fully assess its safety and efficacy in human populations. Long-term studies are essential to understand any potential side effects or interactions with other medications.
The future directions for research on 3-Hydroxy-6-methoxyflavone are vast and exciting. Investigating its mechanisms of action at a molecular level will provide deeper insights into its therapeutic potential. Additionally, exploring combination therapies involving 3-Hydroxy-6-methoxyflavone with other drugs or natural compounds may enhance its efficacy in treating complex diseases.
In conclusion,3-Hydroxy-6-methoxyflavone (CAS No. 93176-00-2) is a multifaceted flavonoid with significant promise in pharmaceutical applications. Its diverse biological activities make it a valuable candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new insights into its properties and mechanisms,3-Hydroxy-6-methoxyflavone is poised to play a crucial role in advancing healthcare solutions.